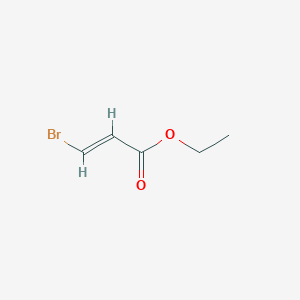

Ethyl 3-bromoacrylate

Description

Significance of α,β-Unsaturated Esters in Chemical Research

Alpha,beta(α,β)-unsaturated esters are a class of organic compounds characterized by an ester functional group conjugated with a carbon-carbon double bond. fiveable.me This structural arrangement results in a conjugated π-system that confers unique reactivity, making them exceptionally valuable in synthetic organic chemistry. fiveable.me They serve as key intermediates and building blocks for a vast array of more complex molecules. beilstein-journals.org

The primary significance of α,β-unsaturated esters lies in their versatile reactivity profile. fiveable.me Key reaction types include:

Michael Addition: The β-carbon of the unsaturated system is electrophilic due to the electron-withdrawing effect of the ester group, making it susceptible to conjugate addition by a wide range of nucleophiles. fiveable.me

Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions, a powerful method for forming six-membered rings.

Heck Reaction and other Cross-Coupling Reactions: The double bond can participate in various palladium-catalyzed cross-coupling reactions.

Epoxidation and Dihydroxylation: The double bond can be functionalized to introduce new stereocenters.

This reactivity makes them indispensable in the synthesis of natural products, pharmaceuticals, and polymers. sapub.orgresearchgate.net For instance, they are precursors in the synthesis of various biologically active compounds, including those with antimicrobial, anticancer, and anti-inflammatory properties. sapub.orgresearchgate.net

Role of Halogenated Acrylates as Versatile Synthetic Intermediates

The introduction of a halogen atom onto the acrylate (B77674) backbone, creating a halogenated acrylate, significantly expands its synthetic utility. The halogen atom, such as bromine in ethyl 3-bromoacrylate, serves multiple roles. It acts as an excellent leaving group in nucleophilic substitution reactions and, more importantly, provides a reactive handle for a multitude of transition metal-catalyzed cross-coupling reactions. mdpi.com

The C(sp²)-Br bond in compounds like this compound allows for participation in powerful carbon-carbon bond-forming reactions, including:

Suzuki-Miyaura Coupling: Reaction with organoboron compounds. oup.comoup.com

Negishi Coupling: Reaction with organozinc reagents. mdpi.compnas.orgresearchgate.netresearchgate.net

Stille Coupling: Reaction with organotin compounds.

Sonogashira Coupling: Reaction with terminal alkynes.

Heck Coupling: Reaction with alkenes. oup.com

These reactions enable the construction of complex molecular architectures with high precision and control. mdpi.com The halogen atom also influences the electronic properties of the α,β-unsaturated system, modifying its reactivity in addition reactions. Consequently, halogenated acrylates are considered powerful and versatile intermediates, bridging simple starting materials to complex, highly functionalized target molecules. mdpi.comclockss.org

Scope of this compound Research in Modern Organic Chemistry

This compound, in particular, is a cornerstone reagent in modern organic synthesis. Research involving this compound is extensive, with a primary focus on its application in stereoselective synthesis. The ability to use either the (E) or (Z) isomer of this compound allows chemists to control the geometry of the resulting double bonds in the product, which is crucial in the synthesis of natural products and pharmaceuticals where specific stereochemistry is often required for biological activity.

Key research areas include:

Synthesis of Conjugated Dienes and Polyenes: this compound is widely used in palladium-catalyzed cross-coupling reactions to produce stereodefined conjugated dienoates and trienoates, which are common motifs in natural products. mdpi.compnas.orgresearchgate.netpnas.org

Heterocycle Synthesis: It serves as a precursor for various heterocyclic compounds, such as substituted furans. clockss.org

Methodology Development: The compound is often used as a benchmark substrate for developing new catalytic systems and reaction conditions that offer higher yields, greater stereoselectivity, and broader functional group tolerance. oup.comoup.comresearchgate.net

This compound exists as two geometric isomers: (E)-ethyl 3-bromoacrylate and (Z)-ethyl 3-bromoacrylate (also referred to as trans and cis, respectively). scbt.com The spatial arrangement of the bromine atom and the ester group relative to the carbon-carbon double bond is different in each isomer, leading to distinct chemical reactivities and making them non-interchangeable in many stereospecific reactions. mdpi.com

The differential reactivity is most prominently observed in palladium-catalyzed cross-coupling reactions. The stereochemistry of the starting bromoacrylate directly dictates the stereochemistry of the product. For example, in Negishi coupling reactions with alkenylzinc or alkenylzirconium reagents, the configuration of the double bond from this compound is retained in the final dienoate product. mdpi.compnas.orgresearchgate.net This stereoretention is critical for the synthesis of specific isomers of complex molecules.

A notable example is the synthesis of all four possible stereoisomers of ethyl 2,4-undecadienoate using a Negishi coupling strategy. mdpi.compnas.org

Coupling of (E)-ethyl 3-bromoacrylate with an (E)-alkenylzirconium reagent yields the (2E,4E)-diene . mdpi.compnas.org

Coupling of (Z)-ethyl 3-bromoacrylate with the same (E)-alkenylzirconium reagent affords the (2Z,4E)-diene . mdpi.compnas.org

Similarly, using a (Z)-alkenyl iodide, the (2E,4Z) and (2Z,4Z) dienes can be accessed by coupling with the (E) and (Z) isomers of this compound, respectively. mdpi.com

This demonstrates that the choice of the starting (E) or (Z)-ethyl 3-bromoacrylate isomer provides a reliable method for controlling the geometry of the newly formed double bond in the product with very high isomeric purity (often ≥98%). pnas.org

Table 1: Stereoselective Synthesis of Dienoates using (E)- and (Z)-Ethyl 3-Bromoacrylate

| This compound Isomer | Coupling Partner | Reaction Type | Product Stereochemistry | Isomeric Purity | Reference |

|---|---|---|---|---|---|

| (E)-ethyl 3-bromoacrylate | (E)-1-Octenylzirconocene chloride | Negishi Coupling | (2E,4E)-ethyl undeca-2,4-dienoate | ≥98% | mdpi.compnas.org |

| (Z)-ethyl 3-bromoacrylate | (E)-1-Octenylzirconocene chloride | Negishi Coupling | (2Z,4E)-ethyl undeca-2,4-dienoate | ≥98% | mdpi.compnas.org |

| (E)-ethyl 3-bromoacrylate | (Z)-1-Octenyl iodide | Negishi Coupling | (2E,4Z)-ethyl undeca-2,4-dienoate | ≥98% | mdpi.com |

| (Z)-ethyl 3-bromoacrylate | (Z)-1-Octenyl iodide | Negishi Coupling | (2Z,4Z)-ethyl undeca-2,4-dienoate | ≥98% | mdpi.com |

| (Z)-ethyl 3-bromoacrylate | (E)-1-Hexenyl-1,3,2-benzodioxaborole | Suzuki Coupling | Mixture of (2Z,4E) and (2E,4E) | 63:37 | oup.comoup.com |

While Negishi couplings often proceed with excellent stereoretention for both isomers, other reactions like the Suzuki coupling have shown challenges. For instance, the coupling of (Z)-3-bromoacrylate with an (E)-1-hexenylboronate under certain conditions resulted in a mixture of the expected (2Z,4E) product and the isomerized (2E,4E) product, indicating a loss of stereointegrity. oup.comoup.com However, further research has shown that the choice of ligand and base can significantly improve the stereoselectivity in these cases as well. oup.comoup.com

This differential reactivity underscores the importance of having access to stereochemically pure samples of both (E)- and (Z)-ethyl 3-bromoacrylate, as they serve as distinct and powerful tools for the precise construction of stereochemically complex organic molecules.

Structure

3D Structure

Properties

Molecular Formula |

C5H7BrO2 |

|---|---|

Molecular Weight |

179.01 g/mol |

IUPAC Name |

ethyl (E)-3-bromoprop-2-enoate |

InChI |

InChI=1S/C5H7BrO2/c1-2-8-5(7)3-4-6/h3-4H,2H2,1H3/b4-3+ |

InChI Key |

UJTJVQIYRQALIK-ONEGZZNKSA-N |

Isomeric SMILES |

CCOC(=O)/C=C/Br |

Canonical SMILES |

CCOC(=O)C=CBr |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Ethyl 3 Bromoacrylate and Its Stereoisomers

Stereoselective Synthesis of Ethyl (E)- and (Z)-3-Bromoacrylate

The controlled synthesis of the (E)- and (Z)-isomers of Ethyl 3-bromoacrylate is essential for their application in stereospecific synthesis. Various methods have been developed to achieve high levels of isomeric purity, primarily relying on the stereoselective hydrobromination of ethyl propiolate or stereospecific olefination reactions.

Established Literature Procedures for Isomeric Purity Control

The hydrobromination of ethyl propiolate with hydrogen bromide (HBr) is a common method for the preparation of this compound. However, this reaction can often lead to a mixture of (E)- and (Z)-isomers. The control of stereoselectivity in the hydrohalogenation of alkynes is a well-studied area, and various factors can influence the isomeric ratio of the product.

Synthesis of Ethyl (E)-3-bromoacrylate:

A highly stereoselective method for the synthesis of (E)-α-bromoacrylates involves a Horner-Wadsworth-Emmons-type reaction. This approach utilizes a brominated phosphonate (B1237965) reagent, which reacts with an aldehyde to afford the corresponding α-bromo-α,β-unsaturated ester with high (E)-selectivity. For instance, the reaction of ethyl bromo(diphenylphosphono)acetate with formaldehyde, after deprotonation with a suitable base, would be expected to yield Ethyl (E)-3-bromoacrylate. This method offers excellent control over the double bond geometry, providing the desired (E)-isomer in high purity.

| Reactant 1 | Reactant 2 | Reagents | Product | Stereoselectivity |

| Ethyl bromo(diphenylphosphono)acetate | Formaldehyde | Base (e.g., NaH) | Ethyl (E)-3-bromoacrylate | High (E)-selectivity |

Synthesis of Ethyl (Z)-3-bromoacrylate:

The synthesis of the (Z)-isomer with high purity often presents a greater challenge. While the direct hydrobromination of ethyl propiolate can produce the (Z)-isomer, achieving high selectivity can be difficult. The stereochemical outcome of the hydrobromination of alkynes is influenced by factors such as the solvent, temperature, and the presence of radical initiators or inhibitors. Under radical conditions, the anti-Markovnikov addition of HBr to terminal alkynes can lead to the formation of (E)- and (Z)-bromoalkenes. However, achieving high Z-selectivity often requires careful optimization of reaction conditions.

Alternative approaches to access the (Z)-isomer may involve multi-step sequences or the use of specific catalytic systems that favor the syn-addition of HBr across the triple bond of ethyl propiolate. Research in the area of alkyne hydrohalogenation continues to explore new catalysts and methodologies to achieve greater control over stereoselectivity.

| Reactant | Reagent | Conditions | Product | Stereoselectivity |

| Ethyl propiolate | HBr | Optimized conditions (e.g., specific solvent, temperature, catalyst) | Ethyl (Z)-3-bromoacrylate | Predominantly (Z) |

Development of Novel Synthetic Routes

Beyond traditional methods, the development of novel synthetic routes to access and utilize β-bromoacrylates in a more efficient and complex manner is an active area of research. Multicomponent reactions (MCRs) have emerged as a powerful tool in this regard, allowing for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation.

Multicomponent Reaction Strategies utilizing β-bromoacrylates

This compound, as an electron-deficient alkene, is an excellent candidate for participation in MCRs, particularly those involving initial Michael addition. These reactions offer a convergent and atom-economical approach to the synthesis of highly functionalized heterocyclic compounds.

Synthesis of Pyrazolines and Pyrazoles:

One promising MCR strategy involves the reaction of this compound with a hydrazine (B178648) derivative and an active methylene (B1212753) compound. For instance, the reaction of this compound, hydrazine hydrate, and a β-ketoester could potentially lead to the formation of highly substituted pyrazoline or pyrazole (B372694) derivatives. The reaction would likely proceed through an initial Michael addition of the hydrazine to the bromoacrylate, followed by an intramolecular cyclization and subsequent transformations. The general reaction scheme for the multicomponent synthesis of pyranopyrazoles often involves an aldehyde, malononitrile (B47326), a β-ketoester, and hydrazine hydrate. nih.gov By analogy, this compound could potentially replace the aldehyde and malononitrile components, acting as a three-carbon building block.

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | Hydrazine hydrate | β-Ketoester | Substituted Pyrazoline/Pyrazole |

Synthesis of Dihydropyridines:

The Hantzsch dihydropyridine (B1217469) synthesis is a well-known MCR that traditionally involves an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. frontiersin.orgbeilstein-journals.org Given the reactivity of this compound as a Michael acceptor, it is conceivable that it could be incorporated into novel MCRs for the synthesis of dihydropyridine derivatives. A potential strategy could involve the reaction of this compound with an enamine (formed in situ from a β-ketoester and ammonia) and another molecule of a β-ketoester. This would represent a variation of the Hantzsch synthesis, leading to highly functionalized dihydropyridine scaffolds. nih.gov

| Component 1 | Component 2 | Component 3 | Potential Product |

| This compound | β-Ketoester | Ammonia/Ammonium Acetate | Substituted Dihydropyridine |

The exploration of such multicomponent strategies utilizing this compound and its stereoisomers holds significant promise for the efficient synthesis of diverse and complex heterocyclic molecules with potential applications in medicinal chemistry and materials science.

Reactivity and Reaction Mechanisms of Ethyl 3 Bromoacrylate

Nucleophilic Addition Reactions

Nucleophilic addition reactions to Ethyl 3-bromoacrylate are characteristic of α,β-unsaturated carbonyl compounds. The carbon atom of the carbonyl group is electrophilic, but in this conjugated system, the β-carbon of the double bond also carries a partial positive charge. wikipedia.orgyoutube.comyoutube.com This allows for nucleophilic attack at this position, a process known as conjugate or 1,4-addition.

Conjugate addition, often referred to as the Michael addition, is a primary reaction pathway for this compound. researchgate.netbham.ac.uk In this process, a nucleophile adds to the carbon-carbon double bond rather than directly at the carbonyl carbon. The reaction is driven by the formation of a more stable, resonance-stabilized enolate intermediate.

The general mechanism involves the attack of a nucleophile on the β-carbon (C3), which is electrophilic due to the electron-withdrawing effect of the adjacent ester group. This attack breaks the π-bond of the alkene, pushing the electrons to form an enolate intermediate. Subsequent protonation of this intermediate yields the final addition product. A wide range of nucleophiles can participate in this reaction.

Table 1: Examples of Nucleophiles in Conjugate Addition to this compound

| Nucleophile Class | Specific Example | Expected Product Structure |

| Carbanions | Diethyl malonate | Diethyl 2-(2-bromo-1-(ethoxycarbonyl)ethyl)malonate |

| Amines | Piperidine | Ethyl 3-bromo-3-(piperidin-1-yl)propanoate |

| Thiols | Thiophenol | Ethyl 3-bromo-3-(phenylthio)propanoate |

| Cyanide | Sodium cyanide | Ethyl 3-bromo-4-cyanobutanoate |

Elimination Reactions

This compound can undergo elimination reactions, typically through the removal of hydrogen bromide (HBr), a process known as dehydrobromination. This reaction results in the formation of a carbon-carbon triple bond, yielding ethyl propiolate. The reaction is generally facilitated by a base, which abstracts a proton from the α-carbon, followed by the expulsion of the bromide ion from the β-carbon.

The stereochemistry of the starting this compound isomer—(E) or (Z)—plays a critical role in the rate and mechanism of elimination, particularly for the E2 (bimolecular elimination) pathway. The E2 mechanism requires a specific spatial arrangement of the departing proton and the leaving group; they must be in an anti-periplanar conformation (a dihedral angle of 180°). msu.edu

For the (E)-isomer (trans), rotation around the Cα-Cβ single bond is necessary to achieve the anti-periplanar alignment of the α-hydrogen and the β-bromine.

For the (Z)-isomer (cis), the α-hydrogen and the β-bromine are already positioned on opposite sides of the double bond, facilitating an easier transition to the required anti-periplanar conformation for elimination.

This stereochemical requirement means that the two isomers can exhibit different reaction rates under E2 conditions, with the isomer that can more readily adopt the anti-periplanar conformation typically reacting faster.

Table 2: Stereochemical Effects in E2 Elimination of this compound Isomers

| Isomer | Relative Position of H and Br | Conformation for E2 Reaction | Expected Relative Rate |

| (E)-Ethyl 3-bromoacrylate | syn-periplanar across C=C | Requires bond rotation to achieve anti-periplanar state | Slower |

| (Z)-Ethyl 3-bromoacrylate | anti-periplanar across C=C | More readily achieves anti-periplanar state | Faster |

Cyclization Reactions

The reactivity of this compound makes it a useful precursor in the synthesis of cyclic compounds, particularly heterocycles. The combination of an electrophilic double bond and a good leaving group allows for tandem reactions where an initial intermolecular reaction is followed by an intramolecular cyclization.

3-Arylcoumarins are a significant class of compounds found in nature and are known for various biological activities. nih.govnih.gov Microwave-assisted organic synthesis has emerged as a powerful technique for the rapid and efficient production of these molecules. nih.govsciforum.netresearchgate.net

A prevalent method for synthesizing 3-arylcoumarins involves the microwave-assisted Perkin condensation between a phenylacetic acid derivative and a salicylaldehyde (B1680747). nih.govsciforum.net For instance, the reaction of phenylacetic acid and salicylaldehyde in the presence of a base like potassium tert-butoxide under solvent-free microwave irradiation can produce 3-phenylcoumarin (B1362560) in high yields. sciforum.net The use of microwave irradiation dramatically reduces reaction times from hours to minutes and often improves yields compared to conventional heating methods. scirp.org

While the direct use of this compound for this specific transformation is less commonly documented, a plausible synthetic route could involve a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Heck reaction) to introduce the aryl group at the 3-position, followed by an intramolecular cyclization. Microwave irradiation is known to significantly accelerate such palladium-catalyzed reactions.

Table 3: Conditions for Microwave-Assisted Synthesis of a 3-Arylcoumarin Derivative

Reaction based on the condensation of Phenylacetic acid ethyl ester and Salicylaldehyde as a model for coumarin (B35378) synthesis. sciforum.net

| Parameter | Condition |

| Reactant A | Phenylacetic acid ethyl ester |

| Reactant B | Salicylaldehyde |

| Base | Potassium tert-butoxide (t-BuOK) |

| Power | 300 W |

| Temperature | 100°C |

| Reaction Time | 15 minutes |

| Yield | 91% |

Metal Catalyzed Transformations Involving Ethyl 3 Bromoacrylate

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are highly effective in mediating the coupling of ethyl 3-bromoacrylate with a variety of organometallic reagents and alkenes. These transformations, which include the Negishi, Suzuki-Miyaura, and Heck reactions, provide powerful pathways to synthesize conjugated systems like dienoic and trienoic esters.

Negishi Coupling Protocols for Conjugated Systems

The Negishi coupling, which pairs organic halides with organozinc compounds, is a cornerstone reaction in organic synthesis, prized for its functional group tolerance and high reactivity. nih.gov This palladium-catalyzed method is particularly effective for the synthesis of complex molecules and has been successfully applied to reactions involving this compound. nih.govorganic-chemistry.org

A significant application of Negishi coupling with this compound is the stereoselective synthesis of conjugated dienoic and trienoic esters. Research has demonstrated that the coupling of alkenylzinc reagents with either the (E) or (Z) isomers of this compound proceeds with high stereoselectivity. This control is crucial for the synthesis of biologically active natural products where specific stereochemistry is required. For instance, the reaction of a (Z)-1-octenyl iodide with this compound via an elementometalation–Pd-catalyzed Negishi coupling protocol can produce isomerically pure (2E,4Z)- and (2Z,4Z)-isomers of 2,4-dienoic esters in good yields. This method allows for the highly selective formation of all four possible stereoisomers.

More complex conjugated systems have also been synthesized with high stereocontrol. A highly selective synthesis of conjugated dienoic and trienoic esters has been developed utilizing zirconium derivatives generated in situ. These derivatives undergo a highly stereoselective alkenyl-alkenyl coupling with both (E)- and (Z)-ethyl 3-bromoacrylate. organic-chemistry.org This approach provides access to conjugated esters with stereoselectivities that are often inaccessible through conventional methods. organic-chemistry.org

The Negishi reaction fundamentally involves the coupling of organozinc reagents with organic halides. nih.gov Organozinc compounds are more reactive than their corresponding organoboron and organotin counterparts, which often leads to faster reaction times. nih.gov The reaction is versatile, allowing for the coupling of sp, sp2, and sp3-hybridized carbon atoms. nih.gov

In the context of this compound, alkenylzinc reagents are commonly employed. These reagents can be prepared from the corresponding alkenyl halides or alkynes. The palladium catalyst, typically a Pd(0) species, facilitates the cross-coupling through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of palladium catalyst and ligands can influence the reaction's efficiency and selectivity.

Table 1: Examples of Organozinc Reagents in Negishi Coupling

| Organozinc Reagent Class | Precursor Example | Coupled Product Type |

|---|---|---|

| Alkenylzinc Halide | (Z)-1-Octenyl Iodide | Conjugated Dienoic Ester |

| Alkylzinc Halide | Alkyl Iodide/Bromide | β-Alkyl Acrylate (B77674) |

This table provides a generalized overview of potential couplings.

Catalyst efficiency, often measured by the turnover number (TON), is a critical factor for the scalability and economic viability of a synthetic process. organic-chemistry.org In the palladium-catalyzed Negishi coupling, high TONs indicate that a very small amount of catalyst can produce a large amount of product.

Significant advancements have been made in achieving high catalyst efficiency in Negishi couplings involving this compound. By utilizing organozincs generated in situ, researchers have reported ultra-high TONs for various cross-coupling reactions. organic-chemistry.org Specifically, the stereoselective alkenyl-alkenyl coupling of in situ generated zirconium derivatives with both (E)- and (Z)-ethyl 3-bromoacrylate has exhibited remarkable TONs, ranging from 90,000 to 8,100,000. organic-chemistry.org Such high efficiency underscores the robustness of this catalytic system for constructing conjugated esters. organic-chemistry.org The use of commercially available and highly efficient catalysts like Pd(P(t-Bu)3)2 has also contributed to achieving high turnover numbers in the coupling of various vinyl chlorides, a class of substrates related to vinyl bromides like this compound. organic-chemistry.org

Table 2: Reported Turnover Numbers in Negishi Coupling with this compound

| Catalyst System | Coupling Partners | Reported TON Range | Reference |

|---|

Data sourced from a study on Pd-catalyzed cross-coupling reactions exhibiting high TONs. organic-chemistry.org

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms carbon-carbon bonds between organoboron compounds (like boronic acids or esters) and organic halides or triflates. nih.gov This reaction is widely used in both academic and industrial settings due to the stability and low toxicity of the boron reagents and the mild reaction conditions. nih.govnih.gov

The general strategy involves three key steps in the catalytic cycle: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the final product and regenerate the catalyst. libretexts.org For a substrate like this compound, a vinyl bromide, the coupling with a vinylboronic acid would yield a conjugated diene ester. While this method is a standard for 1,3-diene synthesis, it has been noted that coupling vinylboranes with 3-haloacrylates can sometimes lead to stereo scrambling, which can compromise the stereochemical purity of the product.

Key components of a successful Suzuki-Miyaura coupling strategy include:

Palladium Catalyst: A variety of Pd(0) and Pd(II) precatalysts are used, often with phosphine ligands (e.g., triphenylphosphine) or N-heterocyclic carbene (NHC) ligands to stabilize the active catalytic species.

Base: A base (e.g., carbonates like K₂CO₃, phosphates, or hydroxides) is essential for the transmetalation step. libretexts.org

Solvent: The reaction is often performed in solvents like toluene, THF, or dioxane, frequently with the addition of water to facilitate the reaction. youtube.com

Heck Alkenylation Approaches

The Heck alkenylation (or Mizoroki-Heck reaction) is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. wikipedia.org This reaction is a powerful tool for the synthesis of substituted alkenes. wikipedia.org In the context of this compound, it would serve as the unsaturated halide partner, coupling with another alkene to form a more complex diene structure.

The catalytic cycle of the Heck reaction typically involves the oxidative addition of the vinyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene partner. wikipedia.org The final step is a β-hydride elimination, which forms the product and regenerates a palladium hydride species that, in the presence of a base, reforms the active Pd(0) catalyst. wikipedia.org

General approaches for a successful Heck reaction include:

Catalyst: Palladium(II) acetate and tetrakis(triphenylphosphine)palladium(0) are common catalysts. wikipedia.org

Ligands: Phosphine ligands are often used to stabilize the catalyst and influence reactivity and selectivity.

Base: An organic or inorganic base, such as triethylamine or potassium carbonate, is required to neutralize the hydrogen halide produced during the reaction. wikipedia.org

Alkene Partner: The reaction works well with a variety of alkenes, though electron-deficient alkenes like acrylates and styrenes are common substrates. wikipedia.orgresearchgate.net The reaction generally exhibits high trans selectivity. wikipedia.org

Palladium-Catalyzed Multicomponent Reactions (e.g., α-pyrone synthesis)

Palladium catalysis is a cornerstone of modern organic synthesis, and its application in multicomponent reactions allows for the rapid assembly of complex molecules from simple precursors. One notable application involving a substrate similar to this compound is the synthesis of α-pyrones. In a three-component reaction, Helquist and co-workers demonstrated that a β-bromoacrylate can react with a ketone and an aryl bromide in a single flask to produce trisubstituted α-pyrones. d-nb.info

The reaction proceeds through a sequence of palladium-catalyzed steps. Initially, an α-arylation of the ketone with the aryl bromide occurs. This is followed by an α-alkenylation of the resulting intermediate with the β-bromoacrylate, which generates a key enolate intermediate. This enolate then undergoes cyclization and subsequent isomerization to furnish the final α-pyrone product. d-nb.info Palladium plays a crucial role in all key steps of this cascade.

Another relevant strategy is the palladium-catalyzed oxidative annulation of acrylic acid with internal alkynes, which provides a direct route to α-pyrones. nih.gov This transformation typically employs an oxidant, such as O₂, to regenerate the active Pd(II) catalyst, ensuring catalytic turnover. nih.gov Although this example uses acrylic acid, the fundamental steps of C-H activation and alkyne insertion are pertinent to transformations involving functionalized acrylates.

The table below illustrates representative yields for the palladium-catalyzed synthesis of α-pyrones from a β-bromoacrylate, demonstrating the versatility of this approach with various substitution patterns.

| Aryl Bromide (ArBr) | Ketone | Product | Yield (%) |

| 4-Bromotoluene | Acetophenone | 3-Methyl-4,6-diphenyl-2H-pyran-2-one | 75 |

| 1-Bromo-4-methoxybenzene | Propiophenone | 3-Ethyl-6-phenyl-4-(4-methoxyphenyl)-2H-pyran-2-one | 68 |

| 1-Bromo-4-fluorobenzene | Acetone | 3,6-Dimethyl-4-(4-fluorophenyl)-2H-pyran-2-one | 82 |

| 2-Bromonaphthalene | Acetophenone | 3-Methyl-4-phenyl-6-(naphthalen-2-yl)-2H-pyran-2-one | 71 |

Copper-Catalyzed Reactions

Copper-catalyzed reactions, particularly those involving organocuprates (Gilman reagents), are highly effective for forming carbon-carbon bonds. The reaction of lithium dialkylcuprates with α,β-unsaturated carbonyl compounds, known as conjugate addition or 1,4-addition, is a powerful tool in organic synthesis. ucalgary.cawikipedia.org this compound, as a Michael acceptor, is an excellent substrate for this transformation.

In this process, the organocuprate selectively attacks the β-carbon of the acrylate double bond. This nucleophilic attack is facilitated by the electron-withdrawing ester group. The reaction proceeds through an intermediate enolate, which is subsequently protonated during aqueous workup to yield the 1,4-adduct. ucalgary.ca This method offers a reliable way to introduce a variety of alkyl and aryl groups at the β-position of the acrylate system. The reaction is known for its high efficiency and chemoselectivity, as organocuprates are generally less reactive towards ester carbonyls compared to Grignard or organolithium reagents, thus minimizing 1,2-addition side products. youtube.com

The general transformation is depicted below: R₂CuLi + Br-CH=CH-COOEt → R-CH(Br)-CH₂-COOEt

While the bromine atom is retained in the initial adduct, subsequent reactions such as elimination or substitution can occur depending on the reaction conditions and the nature of the R group.

The following table presents typical yields for the conjugate addition of various lithium dialkylcuprates to α,β-unsaturated systems, reflecting the expected outcomes for reactions with this compound.

| Organocuprate (R₂CuLi) | R Group | Expected Product | Typical Yield (%) |

| (CH₃)₂CuLi | Methyl | Ethyl 3-bromo-3-methylbutanoate | >90 |

| (n-Bu)₂CuLi | n-Butyl | Ethyl 3-bromo-3-butylheptanoate | >90 |

| (Ph)₂CuLi | Phenyl | Ethyl 3-bromo-3-phenylpropanoate | >85 |

| (Vinyl)₂CuLi | Vinyl | Ethyl 3-bromo-3-vinylpentanoate | >80 |

Zirconium-Catalyzed Reactions

Zirconium-catalyzed reactions, most notably hydrozirconation using zirconocene hydrochloride (Cp₂ZrHCl), or Schwartz's reagent, provide a powerful method for the functionalization of unsaturated carbon-carbon bonds. researchgate.net Hydrozirconation involves the syn-addition of a Zr-H bond across an alkene or alkyne, generating a stable organozirconium intermediate. researchgate.net

When applied to this compound, hydrozirconation is expected to occur across the double bond. This addition would form an α-zirconated-β-bromo intermediate. Due to the inherent instability of such β-halo organometallic species, this intermediate would likely undergo rapid β-elimination. This elimination of 'Zr-Br' would result in the formation of ethyl acrylate and a zirconocene species. Alternatively, if the reaction conditions are controlled, the resulting organozirconium species could be trapped by various electrophiles, such as acyl chlorides or halogens, before elimination occurs. nih.gov

The process can be summarized as:

Hydrozirconation: Cp₂ZrHCl adds across the C=C bond of this compound.

Intermediate Formation: An organozirconium intermediate is formed.

Elimination/Trapping: The intermediate can either undergo β-elimination or be trapped by an electrophile.

The organozirconium intermediates generated via hydrozirconation are amenable to subsequent in-situ reactions, leading to powerful tandem processes. A well-established strategy involves the combination of hydrozirconation with a palladium-catalyzed cross-coupling reaction. researchgate.net

In a potential tandem process involving this compound, the initial hydrozirconation could be followed by elimination to form a vinylzirconium species derived from ethyl propiolate, or more likely, the hydrozirconation of the starting material could be followed by a transmetalation to palladium. For instance, after the initial hydrozirconation of an alkyne, the resulting vinylzirconium species can undergo a palladium-catalyzed cross-coupling with an acyl chloride. This sequential hydrozirconation/acylation provides a stereospecific route to conjugated dienones. researchgate.net

Applying this logic to a related system, a terminal alkyne can be hydrozirconated and the resulting vinylzirconium intermediate can be coupled with this compound in a palladium-catalyzed reaction to form a conjugated diene ester. This tandem approach allows for the construction of complex unsaturated systems in a single pot, leveraging the distinct reactivity of both zirconium and palladium catalysts.

The table below outlines the yields of dienones synthesized via a tandem hydrozirconation/Pd-catalyzed acylation of various enynes, illustrating the potential of such tandem strategies.

| Enyne Substrate | Acyl Chloride | Product | Yield (%) |

| 4-Phenyl-1-buten-3-yne | Benzoyl chloride | 1,5-Diphenylpenta-2,4-dien-1-one | 55 |

| 1-Hexen-3-yne | 4-Methylbenzoyl chloride | 2-Methyl-6-(4-methylphenyl)hexa-3,5-dien-2-one | 57 |

| 1-Hepten-3-yne | Acetyl chloride | Nona-3,5-dien-2-one | 65 |

| 5-Methyl-1-hexen-3-yne | Propanoyl chloride | 2,7-Dimethylocta-3,5-dien-3-one | 40 |

Hydrozirconation-Mediated Transformations

Other Transition Metal Catalysis

Besides palladium, copper, and zirconium, other transition metals such as nickel, rhodium, and iron also catalyze important transformations of this compound.

Nickel-Catalyzed Reactions

Nickel catalysts are often used in cross-coupling reactions, such as the Negishi coupling, which pairs organohalides with organozinc reagents. wikipedia.org this compound, as a vinyl bromide, is a suitable electrophile for this reaction. The coupling of this compound with an arylzinc or alkylzinc reagent in the presence of a nickel catalyst, such as Ni(acac)₂, would lead to the formation of β-substituted acrylate esters. These reactions are valued for their high functional group tolerance and are often more cost-effective than their palladium-catalyzed counterparts. wikipedia.org

Rhodium-Catalyzed Reactions

Rhodium catalysts are particularly effective in the 1,4-conjugate addition of organoboronic acids to α,β-unsaturated esters. nih.gov The reaction of this compound with an arylboronic acid, catalyzed by a rhodium(I) complex, would result in the formation of a β-aryl-β-bromo propanoate ester. These reactions are often carried out under mild conditions and can be rendered highly enantioselective with the use of chiral ligands. This provides a direct route to chiral β-amino acid precursors. nih.gov Additionally, rhodium can catalyze Heck-type reactions, where an arylboronic acid couples at the β-position with elimination of HBr, yielding a β-arylacrylate. rsc.org

Iron-Catalyzed Reactions

Iron, being an earth-abundant and non-toxic metal, has emerged as a sustainable catalyst for cross-coupling reactions. Iron salts can catalyze the coupling of vinyl halides with Grignard reagents. organic-chemistry.org The reaction of this compound with an alkyl or aryl Grignard reagent in the presence of an iron catalyst like iron(III) acetylacetonate (Fe(acac)₃) would yield the corresponding β-substituted acrylate product. These reactions often proceed under mild conditions and offer a green alternative to palladium- and nickel-based systems. nih.gov

The following table provides representative examples of these transformations with substrates analogous to this compound.

| Metal Catalyst | Coupling Partners | Reaction Type | Typical Yield (%) |

| Nickel | Aryl Zinc Chloride | Negishi Coupling | 85-95 |

| Rhodium | Phenylboronic Acid | 1,4-Addition | 90-99 |

| Iron | Alkyl Grignard Reagent | Cross-Coupling | 80-95 |

Ethyl 3 Bromoacrylate As a Key Synthetic Building Block

Synthesis of Conjugated Polyenes

The carbon-carbon double bond and the vinyl bromide moiety of ethyl 3-bromoacrylate are ideal functionalities for engaging in cross-coupling reactions, providing a powerful platform for the stereocontrolled synthesis of conjugated dienes, trienes, and enynes.

Stereodefined Dienoic and Trienoic Esters

The construction of stereodefined dienoic and trienoic esters is readily achievable using this compound as a starting material through palladium-catalyzed cross-coupling reactions. The Negishi coupling, in particular, has been demonstrated as a highly effective method for creating specific stereoisomers of dienoic esters. nih.gov

By selecting either the (E) or (Z) isomer of this compound and coupling it with a pre-formed vinyl metallic reagent of a defined stereochemistry, all four possible stereoisomers of a given dienoic ester can be synthesized. For example, the synthesis of ethyl 2,4-undecadienoate isomers has been accomplished with high stereochemical purity. The Negishi coupling of (E)-ethyl 3-bromoacrylate with (E)-1-octenylzirconocene chloride yields the (2E,4E)-diene, whereas coupling with (Z)-ethyl 3-bromoacrylate affords the (2Z,4E)-diene. nih.gov Similarly, using a (Z)-vinyl iodide partner allows for the preparation of the (2E,4Z) and (2Z,4Z) isomers. nih.gov

This methodology can be extended to synthesize trienoic esters by employing a vinylmetallic partner that already contains a second conjugated double bond, such as a vinylboronic acid or a vinyl stannane, in Suzuki or Stille coupling reactions, respectively. The stereochemical integrity of both coupling partners is typically maintained throughout the reaction, allowing for precise control over the final product's geometry.

Table 1: Synthesis of Ethyl 2,4-Undecadienoate Stereoisomers via Negishi Coupling nih.gov

| This compound Isomer | Alkenyl Partner | Product Stereoisomer |

| (E)-isomer | (E)-1-Octenylzirconocene chloride | (2E,4E)-ethyl 2,4-undecadienoate |

| (Z)-isomer | (E)-1-Octenylzirconocene chloride | (2Z,4E)-ethyl 2,4-undecadienoate |

| (E)-isomer | (Z)-1-Octenyl iodide | (2E,4Z)-ethyl 2,4-undecadienoate |

| (Z)-isomer | (Z)-1-Octenyl iodide | (2Z,4Z)-ethyl 2,4-undecadienoate |

Conjugated Enyne Systems

Conjugated enynes, which contain alternating double and triple bonds, are important synthetic intermediates and are present in various natural products. The Sonogashira reaction provides a direct and efficient route to these systems using this compound. organic-chemistry.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins a vinyl halide with a terminal alkyne. organic-chemistry.org

In this context, this compound serves as the vinyl halide component. The reaction is typically catalyzed by a palladium complex, such as tetrakis(triphenylphosphine)palladium(0), and requires a copper(I) co-catalyst, often copper(I) iodide. organic-chemistry.orgbeilstein-journals.org An amine base, such as triethylamine, is used to neutralize the hydrogen halide formed during the reaction. organic-chemistry.org The coupling proceeds with retention of the double bond geometry of the this compound, allowing for the synthesis of either the (E) or (Z) isomer of the resulting conjugated enyne ester.

Table 2: General Scheme for Sonogashira Coupling with this compound

| Reactant 1 | Reactant 2 | Catalysts | Base | Product |

| This compound | Terminal Alkyne (R-C≡CH) | Pd(0) complex, Cu(I) salt | Amine Base | Ethyl 5-substituted-pent-2-en-4-ynoate |

Heterocyclic Compound Synthesis

This compound is a valuable three-carbon building block for the synthesis of a variety of heterocyclic compounds, where it can provide a significant portion of the carbo-cyclic framework of the target molecule.

Pyrimidine and Purine Derivatives

The pyrimidine ring is a core structure in numerous biologically important molecules, including nucleic acids. A common and widely used method for constructing the pyrimidine ring involves the condensation of a three-carbon bifunctional component with a molecule containing an N-C-N fragment, such as an amidine, urea, or guanidine. bu.edu.eg

This compound can function as the three-carbon electrophilic component in this type of condensation. The reaction is envisioned to proceed via an initial Michael addition of a nitrogen atom from the N-C-N unit to the β-position of the acrylate (B77674), followed by an intramolecular substitution of the bromide by the second nitrogen atom to close the ring. Subsequent tautomerization would lead to the aromatic pyrimidine ring. This approach offers a direct route to substituted pyrimidines, with the ester group at a key position for further functionalization. While this represents a plausible synthetic route based on established principles of pyrimidine synthesis, the direct synthesis of purine derivatives from this compound is less direct and would require a multi-step sequence to construct the fused imidazole ring.

Coumarin (B35378) Scaffolds

Coumarins, or 2H-1-benzopyran-2-ones, are a large class of naturally occurring and synthetic compounds with diverse biological and photophysical properties. This compound can be utilized in the synthesis of coumarin scaffolds, particularly for the formation of 3-substituted derivatives.

One established method involves the palladium-catalyzed intramolecular cyclization of aryl 3-bromoacrylates. This can be achieved through a two-step process starting with a phenol. The phenol is first O-arylated with this compound, and the resulting intermediate can then undergo an intramolecular Heck reaction, where the palladium catalyst inserts into the C-Br bond and the resulting organopalladium species adds to an aromatic C-H bond on the phenol ring to construct the coumarin scaffold.

Alternatively, a more direct approach involves the reaction of a salicylaldehyde (B1680747) derivative with reagents that can be derived from this compound. For example, a Wittig or Horner-Wadsworth-Emmons reaction between a salicylaldehyde and a phosphonium ylide or phosphonate (B1237965) ester derived from ethyl bromoacetate (a related compound) can lead to an intermediate that cyclizes to form the coumarin ring.

α-Pyrone Derivatives

α-Pyrones (2H-pyran-2-ones) are heterocyclic motifs found in a range of natural products and are useful synthetic intermediates. This compound can serve as a key synthon for the construction of the α-pyrone ring.

A general strategy involves the reaction of an enolate, typically derived from a 1,3-dicarbonyl compound or a related β-keto ester, with this compound. The enolate acts as a nucleophile, attacking the β-carbon of the acrylate in a Michael addition reaction. This forms an intermediate adduct which, upon treatment with a base, can undergo an intramolecular cyclization via nucleophilic attack of the second oxygen of the enolate precursor onto the ester carbonyl. Subsequent elimination of water or another small molecule leads to the formation of the α-pyrone ring. This method allows for the synthesis of α-pyrones with substituents determined by the choice of the starting enolate precursor.

Synthesis of Chiral Molecules

Chiral Alkanols

Extensive literature searches did not yield specific examples or established methodologies for the synthesis of chiral alkanols directly employing this compound as a key starting material or intermediate. General methods for the asymmetric synthesis of chiral alcohols typically involve the catalytic reduction of prochiral ketones, the addition of organometallic reagents to aldehydes, or the kinetic resolution of racemic alcohols researchgate.netmdpi.com. While asymmetric conjugate additions to α,β-unsaturated systems are common, the subsequent transformation of the resulting adducts from this compound into chiral alkanols is not well-documented in the reviewed sources nih.gov. The use of chiral auxiliaries is a well-established strategy to control stereochemistry in synthesis, but specific applications with this compound for this purpose were not identified wikipedia.orgsigmaaldrich.com.

Preparation of Oligonucleotide Analogs and Modified Nucleosides

This compound serves as a versatile three-carbon (C3) electrophilic building block in the synthesis of complex heterocyclic systems, including modified nucleosides and their analogs which are crucial for the development of therapeutics and biochemical tools. Its reactivity as a Michael acceptor is key to its application in this field researchgate.netencyclopedia.pub. The electron-withdrawing ester group activates the carbon-carbon double bond for conjugate addition by nucleophiles, such as the nitrogen atoms in purine and pyrimidine nucleobases.

This reactivity allows for the construction of novel fused-ring systems that mimic or alter the structure of natural nucleosides. The typical reaction pathway involves an initial Michael-type addition of a nucleophilic nitrogen from a purine or pyrimidine derivative to the β-position of this compound. This is often followed by an intramolecular cyclization, where another nucleophilic site on the parent heterocycle displaces the bromide at the α-position, leading to the formation of a new ring.

Research has noted the use of this compound in the preparation of specific modified purine and pyrimidine structures. For instance, it is employed as a reagent in the synthesis of complex nucleosides such as ethyl 2-amino-9-(2-deoxy-β-D-erythropentofuranosyl)-6,9-dihydro-6-oxo-1H-purine-1-acrylate and 3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,4-dihydropyrimido[1,2-a]purine-6,10-dione. These compounds represent significant structural modifications to the natural nucleoside framework, which can alter their biological activity, stability, and base-pairing properties nih.gov.

The table below summarizes the role of this compound in the synthesis of these specialized nucleoside analogs.

| Target Compound Class | Synthetic Role of this compound | Key Reaction Type(s) | Resulting Structural Feature |

|---|---|---|---|

| Modified Purine Nucleosides | C3 building block for ring annulation | Michael Addition | Addition of an acrylate moiety to the purine ring |

| Pyrimido[1,2-a]purine-diones | Precursor for fused heterocyclic ring system | Michael Addition followed by Intramolecular Cyclization | Formation of a new six-membered ring fused to the purine core |

Diversification of Acrylic Acid Derivatives

This compound is a valuable and versatile platform for the synthesis of a wide array of β-substituted and α,β-disubstituted acrylic acid derivatives. The presence of the vinyl bromide moiety allows it to participate in various palladium-catalyzed cross-coupling reactions, while its nature as a Michael acceptor with a good leaving group at the β-position enables facile nucleophilic substitutions.

Palladium-Catalyzed Cross-Coupling Reactions:

Heck Reaction: this compound can serve as the vinyl halide partner in the Heck reaction. wikipedia.org This palladium-catalyzed reaction couples the vinyl bromide with an alkene, leading to the formation of a new carbon-carbon bond and producing substituted ethyl dienoates. This method is highly effective for synthesizing conjugated systems. organic-chemistry.orgmdpi.com

Suzuki-Miyaura Coupling: In the Suzuki-Miyaura reaction, this compound is coupled with an organoboron reagent, typically an aryl or vinyl boronic acid or ester, in the presence of a palladium catalyst and a base. nih.gov This reaction is a powerful tool for creating β-aryl or β-vinyl acrylates, which are precursors to a variety of complex molecules and polymers. nih.govrsc.org

Nucleophilic Substitution Reactions:

The electron-deficient double bond in this compound makes it susceptible to nucleophilic attack. The reaction can proceed through a conjugate addition-elimination mechanism, where a nucleophile adds to the β-position, followed by the elimination of the bromide ion to yield the substituted product. This pathway provides access to a diverse range of β-functionalized acrylates.

With Amine Nucleophiles: Primary and secondary amines can displace the bromide to form β-enamino esters. This reaction is often straightforward but can sometimes lead to multiple additions if the resulting amine product is also nucleophilic. youtube.comchemguide.co.uk

With Thiol Nucleophiles: Thiols are excellent "soft" nucleophiles for conjugate addition and react readily with this compound to yield β-thioacrylates. encyclopedia.pub

With Alkoxide/Phenoxide Nucleophiles: Alkoxides and phenoxides can react to form β-alkoxy and β-aryloxy acrylates, respectively.

The table below outlines the diversification of acrylic acid derivatives starting from this compound.

| Reaction Type | Coupling Partner / Nucleophile | Catalyst/Conditions | General Product Structure |

|---|---|---|---|

| Heck Reaction | Alkene (e.g., Styrene, Acrylate) | Pd Catalyst (e.g., Pd(OAc)2), Base | Ethyl (2E,4E)-5-phenylpenta-2,4-dienoate |

| Suzuki-Miyaura Coupling | Aryl Boronic Acid (Ar-B(OH)2) | Pd Catalyst (e.g., Pd(PPh3)4), Base | Ethyl 3-arylacrylate |

| Nucleophilic Substitution | Amine (R2NH) | Base (optional) | Ethyl 3-(dialkylamino)acrylate |

| Nucleophilic Substitution | Thiol (RSH) | Base | Ethyl 3-(alkylthio)acrylate |

| Nucleophilic Substitution | Alkoxide (RO-) | Base | Ethyl 3-alkoxyacrylate |

Ethyl 3 Bromoacrylate in Polymer Chemistry and Advanced Materials

Copolymerization Strategies

The presence of the acrylate (B77674) group allows Ethyl 3-bromoacrylate to be readily copolymerized with a wide range of other vinyl monomers. This enables the incorporation of its bromine functionality into various polymer backbones, creating materials with tunable properties and reactive sites for further chemical transformations. Controlled radical polymerization techniques are particularly well-suited for this monomer, as they allow for precise control over the polymer's molecular weight, dispersity, and architecture while preserving the integrity of the pendant bromo group.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a powerful and versatile form of controlled radical polymerization (CRP) that is compatible with a vast array of functional monomers, including acrylates. researchgate.netmdpi.com The RAFT process allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions by mediating the polymerization through a suitable chain transfer agent (CTA). mdpi.com

While specific studies detailing the RAFT polymerization of this compound are not extensively documented, its behavior can be inferred from research on structurally similar halogenated acrylates, such as bromoethyl acrylate. researchgate.net The RAFT polymerization of bromoethyl acrylate has been shown to produce well-defined homopolymers and block copolymers over a range of molecular weights. researchgate.net A key advantage of the RAFT technique is its high tolerance for functional groups; the polymerization proceeds without interfering with the alkyl-bromine group, yielding a reactive polymer precursor. researchgate.netnih.gov This preservation of the bromine functionality is critical, as it provides a reactive handle for subsequent chemical modifications.

The choice of CTA is crucial for achieving control over the polymerization of acrylic monomers. Trithiocarbonates and dithiobenzoates are commonly employed and have demonstrated effectiveness in controlling the polymerization of functional acrylates. The general mechanism allows for the creation of a dormant polymer chain that can be reactivated for chain extension or the formation of block copolymers.

Table 1: Typical Components for RAFT Polymerization of Functional Acrylates

| Component | Function | Example(s) |

|---|---|---|

| Monomer | The repeating unit of the polymer | This compound, n-butyl acrylate |

| Initiator | Source of primary radicals to start polymerization | Azobisisobutyronitrile (AIBN) |

| RAFT Agent (CTA) | Controls the polymerization process | Trithiocarbonates, Dithiobenzoates |

| Solvent | Solubilizes reactants and polymer | Toluene, Dioxane, N,N-Dimethylformamide (DMF) |

Synthesis of Degradable Polymer Systems

The creation of degradable polymers from acrylic monomers typically involves the incorporation of labile bonds into the main polymer backbone, as the carbon-carbon backbone of polyacrylates is inherently non-degradable. While the ester group in the side chain of poly(this compound) is susceptible to hydrolysis, this process does not lead to the scission of the main polymer chain. youtube.com Therefore, to impart true degradability, this compound must be copolymerized with other monomers that introduce cleavable linkages into the backbone.

One effective strategy is the copolymerization of an acrylic monomer with a cyclic comonomer that undergoes ring-opening, such as a thionolactone. For instance, the free radical copolymerization of n-butyl acrylate with dibenzo[c,e]oxepane-5-thione (DOT) results in the insertion of cleavable thioester bonds directly into the polymer backbone. acs.org The resulting polymer networks can be fully degraded by aminolysis. acs.org By analogy, copolymerizing this compound with DOT would yield a functional, degradable polymer. The bromine atoms would remain available for further modification, while the thioester linkages would provide a mechanism for controlled degradation.

Another approach involves the use of a crosslinking agent that contains degradable bonds, such as disulfide or ester linkages. nih.gov When this compound is copolymerized with such a crosslinker, the resulting polymer network can be broken down into smaller, soluble chains upon cleavage of the crosslinks. Reversible deactivation radical polymerization (RDRP) techniques are often preferred for synthesizing these systems as they produce more homogeneous networks, which can lead to more uniform degradation profiles. acs.org

Table 2: Strategies for Imparting Degradability to Polyacrylate Systems

| Strategy | Mechanism | Cleavable Bond | Trigger for Degradation |

|---|---|---|---|

| Copolymerization with Thionolactones | Inserts cleavable units into the main chain | Thioester | Aminolysis, Strong Bases |

| Copolymerization with Degradable Crosslinkers | Forms a network that can be de-crosslinked | Disulfide, Polyester | Reducing agents, Hydrolysis |

| Backbone with Photolabile Groups | Copolymerization with monomers containing photosensitive groups (e.g., ketones) | Carbonyl group | UV Light (e.g., 390 nm) nih.gov |

Advanced Polymer Architectures

The true potential of this compound is realized in its application as a functional monomer for constructing advanced and complex polymer architectures. The pendant bromine atom serves as a highly versatile site for post-polymerization modification, allowing a linear polymer chain to be transformed into a more complex structure. researchgate.net

Graft Copolymers: A homopolymer of poly(this compound), synthesized via a controlled method like RAFT, can serve as a macro-backbone for the creation of graft or polymer brush architectures. There are three primary methods to achieve this: youtube.comnih.govyoutube.com

"Grafting From": The bromine atoms along the poly(this compound) backbone can act as initiation sites for a second, different polymerization. For example, using Atom Transfer Radical Polymerization (ATRP), where alkyl halides are effective initiators, polymer side chains can be grown directly from the backbone, resulting in a densely grafted or "brush-like" structure. researchgate.netacs.org

"Grafting Onto": In this method, pre-synthesized polymer chains with nucleophilic end-groups (e.g., amine or thiol) are attached to the poly(this compound) backbone via nucleophilic substitution of the bromine atoms. nih.gov This approach allows for precise control over the characteristics of the grafted chains.

"Grafting Through": This involves the synthesis of an this compound-containing macromonomer, which is then copolymerized with other monomers to form a graft copolymer. nih.gov

Block Copolymers: The controlled nature of RAFT polymerization allows for the synthesis of well-defined block copolymers. A block of poly(this compound) can be synthesized first and then chain-extended with a second monomer to create a diblock copolymer. researchgate.netsci-hub.se The resulting material possesses a reactive block containing the bromine functionality, which can be further modified to introduce specific properties or functionalities.

Star Polymers: Multi-functional initiators or RAFT agents can be used to synthesize star-shaped polymers. mdpi.comnih.gov By polymerizing this compound from a multi-functional core, a star polymer with reactive bromine groups at the periphery of its arms can be created. These sites can then be used to attach other molecules or polymer chains, leading to highly complex, functional nano-architectures. nih.gov

Table 3: Advanced Architectures from this compound

| Architecture | Synthetic Strategy | Key Role of this compound |

|---|---|---|

| Graft Copolymer | "Grafting From" (e.g., via ATRP) | Backbone provides bromine initiation sites. researchgate.net |

| Graft Copolymer | "Grafting Onto" | Backbone provides electrophilic sites for nucleophilic attachment of side chains. |

| Block Copolymer | Sequential monomer addition via RAFT | Forms a reactive block for post-polymerization modification. researchgate.net |

| Star Polymer | Polymerization from a multi-functional core | Forms reactive arms with terminal or pendant bromo groups. nih.gov |

Emerging Research Frontiers and Future Directions

Integration in Flow Chemistry and Microreactor Systems

The integration of Ethyl 3-bromoacrylate into flow chemistry and microreactor systems represents a significant step forward in process intensification and safety. Continuous flow processes offer superior control over reaction parameters such as temperature, pressure, and reaction time, which is crucial when handling reactive compounds like this compound. The high surface-area-to-volume ratio in microreactors allows for efficient heat exchange, minimizing the risk of thermal runaways in exothermic reactions. google.combeilstein-journals.org

Research in the broader field of acrylate (B77674) polymerization has demonstrated the advantages of microfluidic systems. For instance, the synthesis of acrylate polymers in flow reactors has been shown to produce materials with a lower polydispersity index (PDI) compared to traditional batch reactors. google.com This level of control is directly applicable to reactions involving this compound, suggesting that its use in continuous manufacturing could lead to more uniform products and higher yields.

Furthermore, microreactors can enhance safety when working with hazardous reagents or intermediates. The small reaction volumes inherent in these systems limit the amount of energy that can be released in the event of a reaction failure. This is particularly relevant for the synthesis and subsequent reactions of halogenated compounds. The ability to precisely control residence time in a flow system can also be critical for managing reactions with unstable intermediates. beilstein-journals.org The development of 3-D printed flow reactors offers a pathway to rapidly prototype and optimize reactor designs for specific reactions involving this compound, accelerating the transition from laboratory-scale discovery to industrial production. researchgate.net

| Parameter | Batch Reactor | Flow Reactor/Microreactor |

|---|---|---|

| Heat Transfer | Limited by surface area, potential for hot spots | Excellent, due to high surface-area-to-volume ratio |

| Temperature Control | Can be slow and uneven | Precise and rapid |

| Reaction Time | Fixed for the entire batch | Precisely controlled by flow rate and reactor volume |

| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to small reaction volumes |

| Scalability | Often requires re-optimization | More straightforward by numbering-up or longer run times |

Sustainable and Green Chemistry Approaches

In line with the growing emphasis on environmentally responsible chemical manufacturing, significant research efforts are being directed towards developing sustainable and green chemistry approaches for the synthesis and application of this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One key area of focus is the use of bio-based and greener solvents. Traditional organic solvents are often derived from petrochemical sources and can be toxic and environmentally persistent. Research into bio-based solvents, derived from renewable feedstocks like corn, soybeans, and citrus, offers a promising alternative for reactions involving acrylates. vertecbiosolvents.com The development of novel green solvents, such as Cyrene, which is derived from cellulose, is also expanding the toolkit for sustainable polymer chemistry. acs.org

Microwave-assisted synthesis is another green chemistry technique that is being explored. Microwave irradiation can significantly accelerate reaction rates, leading to shorter reaction times and increased energy efficiency compared to conventional heating methods. ajrconline.orgnih.gov This has been successfully applied to a variety of organic reactions and holds promise for the synthesis of this compound and its derivatives. nih.govresearchgate.netsciforum.net

Solvent-free reaction conditions are also being investigated to reduce the environmental impact of chemical processes. The development of solvent-free acrylic pressure-sensitive adhesives using visible-light-driven photocatalysis is a prime example of how innovative techniques can eliminate the need for volatile organic compounds. adhesion.kr Such approaches could be adapted for reactions with this compound, leading to cleaner and more sustainable manufacturing processes.

Bio-Inspired Synthesis and Bioconjugation

The unique chemical reactivity of this compound makes it a valuable tool in the fields of bio-inspired synthesis and bioconjugation. Its electron-deficient double bond makes it an excellent Michael acceptor, allowing it to react readily with nucleophiles such as the thiol groups found in cysteine residues of proteins. This specific reactivity is being harnessed to create advanced biomaterials and for the targeted modification of biological molecules.

The thiol-Michael addition reaction is a cornerstone of bioconjugation chemistry, and this compound is a suitable substrate for this type of transformation. usm.edunih.govrsc.orgnsf.gov This reaction can be used to attach polymers, fluorescent dyes, or other functional molecules to proteins and peptides with a high degree of specificity. acs.org For example, research has shown the synthesis of polymer prodrugs through the thiol-acrylate Michael addition, creating nanoparticles with pH-responsive drug release capabilities. nih.gov

In the realm of bio-inspired materials, researchers are designing and synthesizing polymers that mimic the structure and function of natural macromolecules. nih.govportlandpress.comresearchgate.netucf.edu Functionalized acrylates, including those that could be derived from or react with this compound, are being used to create polymers with tailored properties for applications in drug delivery, tissue engineering, and biosensors. The ability to precisely control the chemical composition and architecture of these synthetic polymers allows for the creation of materials with advanced functionalities. nih.gov

| Biomolecule Target | Reactive Group | Reaction Type | Potential Application |

|---|---|---|---|

| Proteins/Peptides | Cysteine (thiol) | Thiol-Michael Addition | Protein labeling, drug-conjugate synthesis |

| Polysaccharides | Modified with thiol groups | Thiol-Michael Addition | Hydrogel formation, targeted delivery |

| Nucleic Acids | Modified with nucleophilic linkers | Nucleophilic Addition | DNA/RNA labeling and diagnostics |

Applications in Agrochemical and Pharmaceutical Intermediate Synthesis

This compound serves as a highly versatile intermediate in the synthesis of a wide range of agrochemical and pharmaceutical compounds. Its bifunctional nature, possessing both an electrophilic double bond and a reactive carbon-bromine bond, allows for a variety of subsequent chemical transformations, making it a valuable building block for the construction of complex molecular architectures.

In the pharmaceutical industry, acrylate derivatives are integral to the synthesis of numerous therapeutic agents. Research has shown that novel acrylate derivatives can be designed as potential anticancer agents. nih.gov For example, they can serve as scaffolds for the development of compounds that inhibit tubulin polymerization, a key target in cancer chemotherapy. mdpi.com Furthermore, the bromo-vinyl moiety is a key feature in some antiviral nucleoside analogues, suggesting a potential role for this compound in the synthesis of novel antiviral drugs. nih.govmdpi.comgoogle.comnih.gov The synthesis of optically active tertiary alcohols, which are important chiral building blocks in many pharmaceuticals, can also be approached using strategies that could involve intermediates derived from bromoacrylates. sumitomo-chem.co.jp

In the agrochemical sector, there is a continuous need for new and effective herbicides, fungicides, and insecticides. While direct applications of this compound in commercial agrochemicals are not widely documented in the provided search results, its potential as a synthetic intermediate is significant. For instance, a study on ferulic acid ethyl ester, a natural product derivative with herbicidal activity, found that it targets a key enzyme in fatty acid synthesis in plants. nih.gov This highlights the potential for acrylate-based structures to be developed into new herbicides with novel modes of action. The inherent reactivity of this compound allows for its incorporation into diverse molecular frameworks, which can then be screened for various agrochemical activities.

Q & A

Q. What are the common synthetic routes for ethyl 3-bromoacrylate in laboratory settings, and how can purity be optimized?

this compound is typically synthesized via bromination/dehydrobromination of ethyl acrylate derivatives or esterification of 3-bromoacrylic acid. Key steps include:

- Bromination : Reacting ethyl acrylate with bromine in a controlled environment to avoid over-bromination .

- Reactive Distillation : For purification, reactive distillation with ethanol can separate this compound from intermediates like ethyl 3-hydroxypropionate, achieving >95% purity .

- Characterization : Use NMR (¹H/¹³C) to confirm regioselectivity and GC-MS to assess purity. Ensure solvent residues (e.g., ethanol) are minimized via vacuum distillation .

Q. How can researchers characterize the stereochemical stability of this compound under varying storage conditions?

- Experimental Design :

- Store samples at 4°C, 25°C, and 40°C under inert (N₂) and ambient atmospheres.

- Monitor degradation via chiral HPLC or polarimetry to track racemization.

- Use FTIR to detect hydrolysis (e.g., ester → carboxylic acid) .

- Critical Data : Stability is pH-dependent; acidic conditions accelerate hydrolysis, while basic conditions promote elimination reactions .

Advanced Research Questions

Q. How can high turnover numbers (TONs >10⁶) be achieved in Pd-catalyzed cross-coupling reactions with this compound?

- Catalyst Systems : Use Pd(PPh₃)₄ or Pd(OAc)₂ with bulky phosphine ligands (e.g., XPhos) to suppress β-hydride elimination.

- Reaction Optimization :

- Solvent : Toluene or THF enhances solubility of arylzirconium intermediates.

- Temperature : 80–100°C balances reactivity and catalyst stability.

- Additives : LiCl improves transmetallation efficiency, yielding TONs up to 9.0×10⁵ .

- Data Contradictions : Lower TONs in polar solvents (e.g., DMF) may arise from ligand dissociation; confirm via ³¹P NMR .

Q. What mechanistic insights explain the stereoselective formation of dienoic esters from this compound in hydrozirconation reactions?

- Experimental Evidence :

- (E)-isomers of this compound yield >98% stereoselective dienoic esters due to syn-addition of zirconium intermediates.

- DFT Studies : Transition-state analysis reveals lower energy barriers for (E)-configured substrates .

- Contradictions : (Z)-isomers show lower TONs (0.81×10⁷ vs. 0.90×10⁵ for (E)-isomers), suggesting steric hindrance in transmetallation .

Q. How can computational modeling predict the reactivity of this compound in radical polymerization or cycloaddition reactions?

- Methodology :

Data Analysis & Contradictions

Q. How should researchers address discrepancies in reported catalytic efficiencies for this compound transformations?

- Systematic Variables :

- Resolution : Replicate experiments with in situ IR monitoring to track intermediate formation .

Q. What statistical methods are appropriate for analyzing kinetic data in this compound reactions?

- Approach :

- Use nonlinear regression (e.g., Levenberg-Marquardt algorithm) to fit time-concentration profiles.

- Compare Akaike Information Criterion (AIC) values to distinguish between first-order and Michaelis-Menten kinetics .

Structural & Mechanistic Studies

Q. What advanced techniques resolve the crystal structure of this compound derivatives?

- X-ray Crystallography :

- Collect data on a Bruker SMART CCD diffractometer (Mo Kα radiation, λ = 0.71073 Å).

- Refinement with SHELXL yields R-values <0.05 for high-confidence structures .

- Challenges : Low melting points (<30°C) require cryocooling during data collection .

Safety & Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.